molecular formula C10H12N2O2 B13180446 Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

Cat. No.: B13180446
M. Wt: 192.21 g/mol
InChI Key: ACEJDLXYOHQLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-4-7-2-3-11-5-8(7)9/h4,6,11H,2-3,5H2,1H3

InChI Key

ACEJDLXYOHQLRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCC2=CN=C1

Origin of Product

United States

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